molecular formula C15H18ClN B13213051 6-Chloro-4-ethyl-2-methyl-3-propylquinoline

6-Chloro-4-ethyl-2-methyl-3-propylquinoline

Cat. No.: B13213051
M. Wt: 247.76 g/mol
InChI Key: AMBLPRUOFIYPOG-UHFFFAOYSA-N
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Description

6-Chloro-4-ethyl-2-methyl-3-propylquinoline is a chemical compound with the molecular formula C15H18ClN and a molecular weight of 247.76 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 6-Chloro-4-ethyl-2-methyl-3-propylquinoline involves several steps. One common method includes the reaction of 4-ethyl-2-methylquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position. The propyl group can be introduced through an alkylation reaction using propyl bromide in the presence of a base like potassium carbonate .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

6-Chloro-4-ethyl-2-methyl-3-propylquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities.

Scientific Research Applications

6-Chloro-4-ethyl-2-methyl-3-propylquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential antimicrobial and antiviral properties. It is also used in the development of fluorescent probes for biological imaging.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and anti-inflammatory agents.

    Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-ethyl-2-methyl-3-propylquinoline involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms, leading to their death. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

6-Chloro-4-ethyl-2-methyl-3-propylquinoline can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline core structure.

    Quinoline N-oxide: A derivative with an oxygen atom at the nitrogen position, known for its oxidizing properties.

    2-Methylquinoline: A simpler derivative with only a methyl group at the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C15H18ClN

Molecular Weight

247.76 g/mol

IUPAC Name

6-chloro-4-ethyl-2-methyl-3-propylquinoline

InChI

InChI=1S/C15H18ClN/c1-4-6-13-10(3)17-15-8-7-11(16)9-14(15)12(13)5-2/h7-9H,4-6H2,1-3H3

InChI Key

AMBLPRUOFIYPOG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=CC(=CC2=C1CC)Cl)C

Origin of Product

United States

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